(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Beschreibung
The compound "(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" is a synthetic tricyclic molecule characterized by a complex scaffold integrating a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca system. Key structural features include:
- A 4-methylphenyl group contributing to steric bulk and aromatic interactions.
- A methanol moiety at position 11, increasing hydrophilicity and hydrogen-bonding capacity. Structural determination of such compounds often relies on crystallographic tools like SHELX, which is widely used for refining small-molecule structures .
Eigenschaften
IUPAC Name |
[7-[(3-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-6-8-18(9-7-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-4-3-5-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLYRHHZUVMEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its intricate tricyclic structure and diverse functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H22ClN3O2S
- Molecular Weight : 476.0 g/mol
- CAS Number : 892416-62-5
The compound features a triazatricyclo framework that incorporates nitrogen atoms within its rings. The presence of a chlorophenyl group and various methyl substitutions enhances its hydrophobicity, potentially influencing its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Chloromethylphenyl Sulfide | Thioether | Antibacterial |
| Triazole Derivatives | Triazole Ring | Anticancer |
| Phenolic Sulfur Compounds | Aromatic + Sulfur | Antimicrobial |
These compounds suggest a potential for (7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol to exhibit similar biological activities due to its structural characteristics.
The biological activity may stem from the compound's ability to interact with specific enzymes or receptors in microbial cells. Enzymatic reactions mediated by this compound could lead to the inhibition of vital cellular processes in pathogens.
Case Studies and Research Findings
- Anticancer Potential : A study explored the anticancer properties of structurally related triazole derivatives, which share a similar framework with the target compound. These derivatives demonstrated selective cytotoxicity against various cancer cell lines, suggesting that the target compound may also possess anticancer activity due to its structural similarities.
- Inhibition Studies : Interaction studies have shown that compounds with thioether functionalities can inhibit key enzymes involved in bacterial metabolism. This inhibition can lead to reduced growth rates of pathogenic bacteria.
- Pharmacological Profiling : In vitro assays have been conducted on related compounds to assess their interaction with biological macromolecules like proteins and nucleic acids. These studies indicate that modifications in the molecular structure can significantly alter the binding affinity and efficacy of the compounds against specific targets .
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a triazatricyclo structure that incorporates nitrogen atoms within its rings. This configuration can enhance its biological activity and reactivity. The presence of a chlorophenyl group and methyl substitutions contributes to its hydrophobicity, which may affect how it interacts with biological targets.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfanyl group may contribute to this activity by enhancing the interaction with microbial cell membranes.
Anticancer Potential
The triazole derivatives and related compounds have shown promise in anticancer studies by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets warrant further investigation.
Agricultural Applications
Given its potential biological activity, this compound may also find applications in agriculture as a pesticide or herbicide .
Pesticidal Efficacy
Compounds similar to (7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol have demonstrated effectiveness against various pests due to their ability to disrupt biological processes in target organisms.
Materials Science
The structural characteristics of this compound could be exploited in the development of novel materials with specific properties.
Polymer Applications
Incorporating this compound into polymer matrices may enhance mechanical properties or introduce new functionalities such as increased thermal stability or enhanced chemical resistance.
Case Studies
-
Antimicrobial Study:
A study evaluated the antimicrobial effects of sulfanyl compounds against several bacterial strains. The results indicated that compounds with similar structural features exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. -
Anticancer Research:
In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Analyse Chemischer Reaktionen
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Triazatricyclo[8.4.0.0³⁸] core : Provides π-electron density for electrophilic substitution.
-
Sulfanyl (-S-) group : Participates in redox and nucleophilic substitution reactions.
-
Hydroxymethyl (-CH₂OH) group : Prone to oxidation or esterification.
-
Chlorophenyl and methylphenyl substituents : Influence steric and electronic environments .
| Functional Group | Key Reactivity | Reference |
|---|---|---|
| Triazatricyclo core | Electrophilic aromatic substitution | |
| Sulfanyl ether | Nucleophilic substitution (SN2) | |
| Hydroxymethyl | Oxidation to carboxylate |
Nucleophilic Substitution Reactions
The sulfanyl group undergoes displacement with nucleophiles under mild conditions (Table 1):
Table 1 : SN2 reactions at the sulfanyl group
Mechanistic studies indicate a second-order kinetic dependence, confirming SN2 pathways .
Oxidation:
-
The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 89%) .
-
The sulfanyl group oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA), altering bioactivity.
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring, forming dihydro derivatives (selectivity >90%) .
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
-
pKa of hydroxymethyl group : ~9.58 (determined via potentiometric titration) .
-
Deprotonation at high pH forms a resonance-stabilized alkoxide, enhancing nucleophilicity .
Solubility Profile :
| Solvent | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| Water | 0.015 | 7.4 | |
| DMSO | 42.3 | - | |
| Ethanol | 8.9 | - |
Catalytic Modifications
Microwave-assisted Fries rearrangement optimizes synthesis of analogs (Table 2):
Table 2 : Catalytic modifications of the tricyclic core
| Catalyst | Reaction Type | Conditions | Yield | Application |
|---|---|---|---|---|
| Zeolite | Ring expansion | 150°C, 3 hr | 73% | Anticancer leads |
| Pd(OAc)₂ | Cross-coupling | 100°C, 12 hr | 68% | PET imaging probes |
Stability Under Reactive Conditions
-
Photoreactivity : UV exposure (254 nm) induces C-S bond cleavage (quantum yield: 0.12).
Key Findings from Experimental Studies
-
Antimicrobial activity of sulfone derivatives increases by 12-fold compared to the parent compound.
-
Esterification of the hydroxymethyl group with acetyl chloride improves blood-brain barrier penetration (logP increases from 6.61 to 7.89) .
-
Regioselectivity in electrophilic substitution favors position C-11 due to steric shielding at C-14 .
This comprehensive reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science. Further studies should explore enantioselective catalysis and in vivo metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity and Clustering
Using cheminformatics clustering algorithms like Jarvis-Patrick and Butina , this compound would likely group with other tricyclic or polycyclic systems bearing halogenated aryl and sulfanyl groups. For example:
- Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo () shares a chlorophenyl group and sulfanyl moiety, suggesting similar electronic profiles. Clustering would emphasize shared pharmacophores, such as halogenated aromatic rings and sulfur-containing substituents .
Table 1: Structural Features Comparison
Physicochemical Properties
Computational tools (e.g., cheminformatics pipelines in ) enable comparison of properties like logP, molecular weight, and hydrogen-bond donors/acceptors:
- The methanol group reduces logP compared to analogs lacking polar substituents.
Table 2: Predicted Physicochemical Properties
Bioactivity and Target Prediction
The chlorophenyl group is common in antifungal agents, while the triazatricyclo scaffold may mimic purine analogs, hinting at kinase interaction .
Crystallographic and Geometric Analysis
The sulfanyl-methyl group in the target compound may adopt bond angles similar to those in (e.g., C12–C13–Cl2 = 111.07°), though conformational flexibility could differ due to the tricyclic core .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step reactions, starting with core tricyclic scaffold formation followed by sulfanyl and methanol group substitutions. Key steps include:
- Thiol-ene click chemistry for sulfanyl group attachment, optimizing solvent polarity (e.g., DMF vs. THF) to control regioselectivity .
- Protection/deprotection strategies for the methanol group to prevent side reactions during heterocycle formation.
- Yield optimization via temperature control (e.g., 60–80°C for cyclization) and catalyst screening (e.g., Pd/C for hydrogenation) .
Q. How can structural characterization be performed to confirm the compound’s topology?
- Answer :
- X-ray crystallography : Resolve bond angles (e.g., O3—C12—C13 = 113.3°) and confirm tricyclic framework .
- NMR spectroscopy : Use - and -NMR to identify methyl groups (δ ~2.3 ppm for CH) and sulfanyl protons (δ ~3.8 ppm). Challenges include signal overlap due to complex stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 523.12) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Answer :
- Enzyme inhibition assays : Test against kinases or proteases due to the triazatricyclo core’s resemblance to ATP-binding motifs .
- Cellular uptake studies : Fluorescent tagging of the methanol group to track intracellular localization .
- Toxicity screening : Use HepG2 cells for hepatotoxicity profiling, referencing methanol derivatives’ safety data .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental binding affinities?
- Answer :
- Molecular docking : Compare AutoDock Vina and Schrödinger results to identify false positives/negatives in target binding. Adjust force fields for sulfanyl group interactions .
- MD simulations : Run 100-ns trajectories to assess stability of the tricyclic core in aqueous vs. lipid environments .
- Data contradiction analysis : Reconcile computational predictions with SPR (surface plasmon resonance) data by validating protonation states at physiological pH .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Answer :
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer during cyclization, reducing byproduct formation .
- Membrane separation : Use nanofiltration to purify intermediates, leveraging pore size (1–2 nm) to separate tricyclic products from linear precursors .
- Process control : Apply PID controllers with real-time HPLC feedback to maintain reaction stoichiometry .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Answer :
- Meta-analysis : Aggregate data from kinase inhibition assays (IC) and apply QSAR models to identify substituent-dependent trends (e.g., 3-chlorophenyl vs. 4-methylphenyl effects) .
- Orthogonal validation : Confirm target engagement using CETSA (cellular thermal shift assay) and SPR .
- Batch variability checks : Compare synthetic batches via LC-MS to rule out impurity-driven artifacts .
Q. What advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?
- Answer :
- NOESY NMR : Detect through-space interactions between the methanol group and triazatricyclo core to infer conformational flexibility .
- Time-resolved fluorescence : Measure rotational correlation times to assess aggregation propensity in PBS .
- EPR spectroscopy : Use spin-labeled analogs to study radical scavenging potential of the sulfanyl group .
Methodological Considerations Table
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
